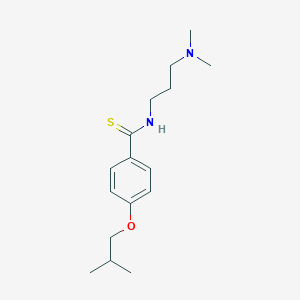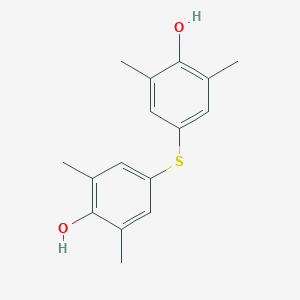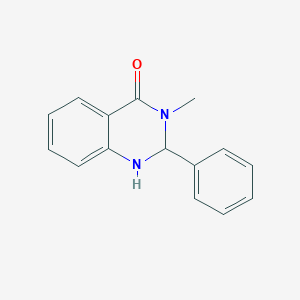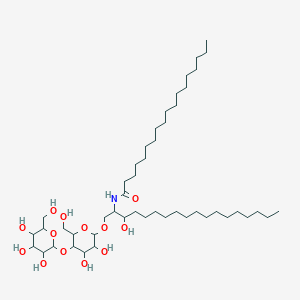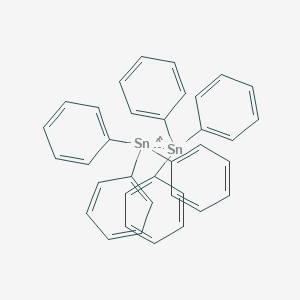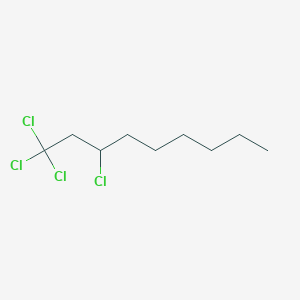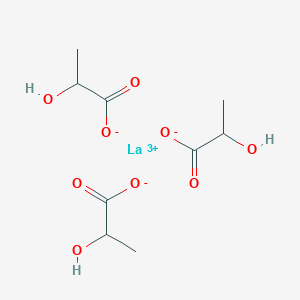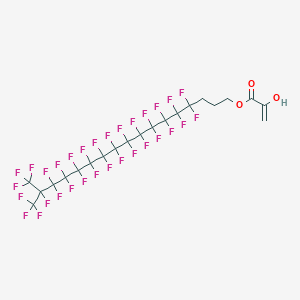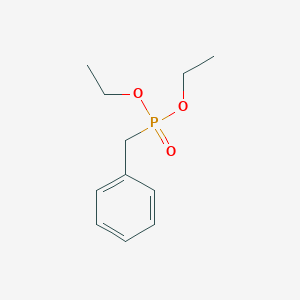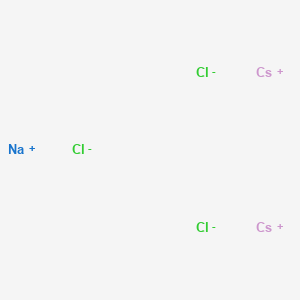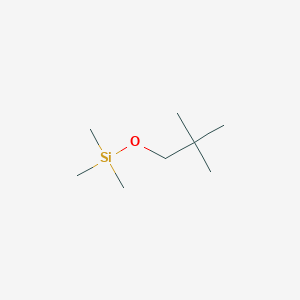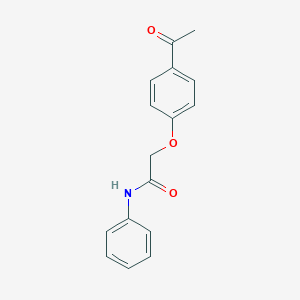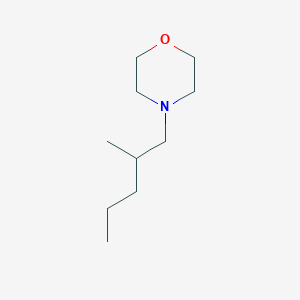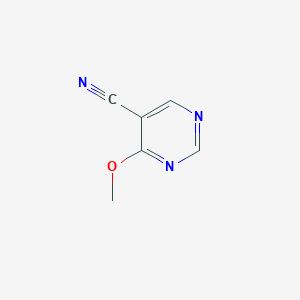
4-Methoxypyrimidine-5-carbonitrile
Übersicht
Beschreibung
4-Methoxypyrimidine-5-carbonitrile is a chemical compound with the formula C6H5N3O . It is a solid substance with a molecular weight of 135.12 .
Synthesis Analysis
The synthesis of 4-Methoxypyrimidine-5-carbonitrile involves the reaction of 4-Chlor-5-cyan-pyrimidin with Na-Methylat . The yield of the reaction is approximately 56% .Molecular Structure Analysis
The InChI Key for 4-Methoxypyrimidine-5-carbonitrile is HSQQKBNITPQFKV-UHFFFAOYSA-N . It has 10 heavy atoms, 6 aromatic heavy atoms, and 1 rotatable bond .Chemical Reactions Analysis
4-Methoxypyrimidine-5-carbonitrile can be used in the synthesis of other compounds. For example, it can react with (S)-3-(1-aminoethyl)-6-chloro-8-fluoroquinolin-2(1H)-one hydrochloride to produce (S)-2-((1-(6-Chloro-8-fluoro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)amino)-4-methoxy pyrimidine-5-carbonitrile .Physical And Chemical Properties Analysis
4-Methoxypyrimidine-5-carbonitrile is a solid substance . It has a high GI absorption, no BBB permeability, and no CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibition . Its Log Kp (skin permeation) is -6.96 cm/s .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Analysis : Research has shown the synthesis of pyridine derivatives related to 4-Methoxypyrimidine-5-carbonitrile and their structural analysis using methods like X-ray diffraction, FT-IR, and NMR spectroscopy. These compounds have been studied for their spectral properties using UV–vis absorption and fluorescence spectroscopy, indicating potential applications in analytical chemistry and materials science (Tranfić et al., 2011).
Chemical Reactions and Site-Selectivity : Studies have explored the site-selectivity in chemical reactions involving pyrimidine derivatives, including those similar to 4-Methoxypyrimidine-5-carbonitrile. Such research provides insights into the reactivity patterns of these compounds, crucial for designing new synthetic routes in organic chemistry (Yamanaka et al., 1987).
Derivative Synthesis for Biological Activities : The synthesis of various derivatives of pyrimidine carbonitriles, including structures akin to 4-Methoxypyrimidine-5-carbonitrile, has been researched extensively. These derivatives are studied for their potential biological activities, such as antibacterial properties, indicating their significance in medicinal chemistry and drug discovery (Bogdanowicz et al., 2013).
Corrosion Inhibition Studies : Pyrimidine derivatives have been evaluated as corrosion inhibitors, demonstrating their applicability in material science and industrial chemistry. This includes studies on the inhibition efficiency and adsorption behavior on metal surfaces, relevant for preventing corrosion in various industrial settings (Yadav et al., 2016).
Green Chemistry Approaches : Innovative synthetic methods for pyrimidine derivatives have been developed, focusing on eco-friendly approaches. This includes microwave-assisted synthesis using water as a solvent, highlighting the importance of sustainable practices in chemical synthesis (Karati et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methoxypyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-10-6-5(2-7)3-8-4-9-6/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQQKBNITPQFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



